molecular formula C15H15ClO5 B14936319 ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B14936319
M. Wt: 310.73 g/mol
InChI Key: SZBVGKAYHZAVNH-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure with a chloro and methyl substitution, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and methyl groups enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .

Properties

Molecular Formula

C15H15ClO5

Molecular Weight

310.73 g/mol

IUPAC Name

ethyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C15H15ClO5/c1-4-19-15(18)9(3)20-13-7-12-10(6-11(13)16)8(2)5-14(17)21-12/h5-7,9H,4H2,1-3H3

InChI Key

SZBVGKAYHZAVNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl

Origin of Product

United States

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